REACTION_CXSMILES
|
[Cl-:1].[Cl-].[NH2:3][CH2:4][CH2:5][C:6]1[N:10]=[CH:9][NH:8][CH:7]=1.[CH3:11][O:12]COC>Cl>[OH2:12].[ClH:1].[ClH:1].[N:10]1[C:6]2[CH2:5][CH2:4][NH:3][CH2:11][C:7]=2[NH:8][CH:9]=1 |f:0.1.2,5.6.7.8|
|
Name
|
Histamine dichloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].NCCC1=CNC=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By evaporating the solvent from the reaction solution
|
Type
|
CUSTOM
|
Details
|
purifying the thus obtained crystals
|
Type
|
CUSTOM
|
Details
|
by their recrystallization
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |